molecular formula C8H9NO2 B13917085 (3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B13917085
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-WDSKDSINSA-N
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Preparation Methods

1,2,3,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia gas. This process includes a low-temperature reaction (0-30°C) to form a reaction intermediate, followed by a dehydration ring-closing reaction to yield 1,2,3,6-tetrahydrophthalimide . This method is advantageous as it does not require solvents, making it environmentally friendly and energy-efficient.

Chemical Reactions Analysis

1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.

    Reduction: It can be reduced to form tetrahydrophthalamic acid.

    Substitution: The imide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Mechanism of Action

The precise mechanism of action of 1,2,3,6-Tetrahydrophthalimide is not fully understood. it is believed to act as an inhibitor of drug-metabolizing enzymes and cyclooxygenase-2 (COX-2). This inhibition may involve the interaction of the compound with the active sites of these enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

1,2,3,6-Tetrahydrophthalimide is similar to other cyclic imides such as phthalimide and succinimide. it is unique due to its tetrahydro structure, which imparts different chemical and physical properties. Similar compounds include:

1,2,3,6-Tetrahydrophthalimide stands out due to its specific applications in enzyme inhibition and its environmentally friendly synthesis methods.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6-/m0/s1

InChI Key

CIFFBTOJCKSRJY-WDSKDSINSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@H]1C(=O)NC2=O

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O

Origin of Product

United States

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